N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide
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Overview
Description
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide is a complex organic compound featuring a boron-containing dioxaborolane ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boron trihalides under controlled conditions.
Thiophene Ring Functionalization: The thiophene ring is functionalized through various substitution reactions, often involving halogenation followed by coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxaborolane ring, converting it to boronic acids.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and coupling reagents such as palladium catalysts are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic acids.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Nitrophenyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonate
Uniqueness
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide stands out due to its unique combination of a dioxaborolane ring and a thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H24BNO3S |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanamide |
InChI |
InChI=1S/C15H24BNO3S/c1-13(2,3)12(18)17-11-10(8-9-21-11)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3,(H,17,18) |
InChI Key |
XRXUISGMMKLGHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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